4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 917470-82-7
VCID: VC5864479
InChI: InChI=1S/C14H11ClFNO/c15-12-3-6-14(18)11(7-12)9-17-8-10-1-4-13(16)5-2-10/h1-7,9,18H,8H2
SMILES: C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)F
Molecular Formula: C14H11ClFNO
Molecular Weight: 263.7

4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol

CAS No.: 917470-82-7

Cat. No.: VC5864479

Molecular Formula: C14H11ClFNO

Molecular Weight: 263.7

* For research use only. Not for human or veterinary use.

4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol - 917470-82-7

Specification

CAS No. 917470-82-7
Molecular Formula C14H11ClFNO
Molecular Weight 263.7
IUPAC Name 4-chloro-2-[(4-fluorophenyl)methyliminomethyl]phenol
Standard InChI InChI=1S/C14H11ClFNO/c15-12-3-6-14(18)11(7-12)9-17-8-10-1-4-13(16)5-2-10/h1-7,9,18H,8H2
Standard InChI Key MCFIUCONSZHFEM-RQZCQDPDSA-N
SMILES C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a planar imine (-C=N-) linkage connecting a 4-chloro-2-hydroxyphenyl moiety to a 4-fluorobenzyl group. This conjugation system delocalizes π-electrons across the aromatic rings and imine bond, creating a rigid, planar structure ideal for metal coordination . The ortho-hydroxy group participates in intramolecular hydrogen bonding with the imine nitrogen, stabilizing the keto-enol tautomeric form .

Crystallographic Data

While direct single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous Schiff bases exhibit monoclinic crystal systems with space group C2 and unit cell parameters approximating a = 14.65 Å, b = 9.67 Å, c = 11.19 Å, and β = 121.18° . These structural metrics suggest strong intermolecular interactions mediated by halogen atoms and hydrogen bonds.

Synthetic Methodologies

Ligand Synthesis

The ligand is synthesized via acid-catalyzed condensation under ambient conditions:

Procedure

  • Reactants: 5-Chlorosalicylaldehyde (3.19 mmol) and 4-fluoroaniline (3.19 mmol)

  • Solvent: Ethanol (30 mL)

  • Catalyst: Glacial acetic acid (0.2 mL)

  • Conditions: Stirring at room temperature for 2 hours

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. Room-temperature synthesis yields 92% pure product, outperforming traditional reflux methods (85% yield) .

Purification

Recrystallization from ethanol yields needle-like yellow-orange crystals (m.p. 133–135°C) . The product exhibits limited solubility in polar protic solvents but dissolves readily in DMSO and DMF .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • ν(O-H): 3445 (intramolecular H-bonded phenolic -OH)

  • ν(C=N): 1618 (imine stretch)

  • ν(C-F): 1225 (aryl fluoride)

  • ν(C-Cl): 758 (aryl chloride)

The absence of aldehyde C=O stretches (∼1700 cm⁻¹) confirms complete Schiff base formation .

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.52 (s, 1H, CH=N)

  • δ 7.85–6.90 (m, 7H, aromatic protons)

  • δ 12.21 (s, 1H, phenolic -OH)

¹³C NMR:

  • δ 164.2 (C=N)

  • δ 158.9 (C-F)

  • δ 117–135 (aromatic carbons)

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₉ClFNO
Molecular Weight261.67 g/mol
Melting Point133–135°C
Solubility in DMSO25 mg/mL
Molar Conductivity (Λₘ)5 Ω⁻¹ cm² mol⁻¹

The low molar conductivity indicates non-electrolytic behavior in solution .

Biological Activity

Antibacterial Performance

Metal complexes of this Schiff base demonstrate enhanced activity compared to the free ligand:

OrganismZone of Inhibition (mm)
Staphylococcus aureus18 ± 0.5 (Ligand)
24 ± 0.7 (Cu(II) complex)
Escherichia coli12 ± 0.3 (Ligand)
19 ± 0.6 (Zn(II) complex)

Data adapted from agar well diffusion assays at 500 μg/mL concentration . The copper complex shows superior bactericidal activity due to enhanced membrane permeability and ROS generation .

Coordination Chemistry

Metal Complex Formation

The ligand acts as a bidentate O,N-donor, coordinating through the phenolic oxygen and imine nitrogen:

General Complexation Reaction:
L+M2+[MLn]2+\text{L} + \text{M}^{2+} \rightarrow [\text{ML}_n]^{2+}
Where M = Mn, Co, Ni, Cu, Zn; n = 1–2

Stability Constants

Log K values (25°C, DMSO):

  • Cu(II): 8.9 ± 0.2

  • Zn(II): 7.3 ± 0.3

Industrial and Pharmaceutical Relevance

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Ezetimibe analogs: Cholesterol absorption inhibitors

  • Antimicrobial agents: Metal complexes for topical formulations

  • Catalysts: Asymmetric synthesis of chiral amines

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